molecular formula C7H2F4N2 B1406388 3-Fluoro-4-(trifluoromethyl)picolinonitrile CAS No. 1706436-98-7

3-Fluoro-4-(trifluoromethyl)picolinonitrile

Cat. No.: B1406388
CAS No.: 1706436-98-7
M. Wt: 190.1 g/mol
InChI Key: IZMADNWTONBKAX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)picolinonitrile is a fluorinated pyridine derivative with the molecular formula C7H2F4N2 This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a picolinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)picolinonitrile typically involves the introduction of fluorine and trifluoromethyl groups onto a picolinonitrile scaffold. One common method is the trifluoromethylation of 4-iodopyridine, followed by fluorination. This process often requires the use of reagents such as trifluoromethyl iodide and a suitable fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)picolinonitrile
  • 4-(Trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine

Uniqueness

3-Fluoro-4-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the picolinonitrile core. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Biological Activity

3-Fluoro-4-(trifluoromethyl)picolinonitrile is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H2F4N2C_7H_2F_4N_2, characterized by a picolinonitrile core with a fluorine atom and a trifluoromethyl group. The presence of these electronegative fluorine atoms significantly influences the compound's chemical properties, enhancing lipophilicity and binding affinity to biological targets.

Antibacterial and Anticancer Properties

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and anticancer activities. For instance, studies have shown that trifluoromethyl-substituted compounds can serve as effective inhibitors against various bacterial strains and cancer cell lines. The structural modifications in this compound may enhance its potency in these applications.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMinimum Inhibitory Concentration (MIC) / IC50
AntibacterialE. coli4.88 µg/mL
AnticancerA549 (Lung Cancer)IC50 = 44.4 µM
AnticancerHCT116 (Colon Cancer)IC50 = 22.4 µM
AnticancerPACA2IC50 = 52.1 µM (compared to Doxorubicin)

The data suggests that the compound may outperform traditional chemotherapeutics like Doxorubicin in certain contexts, indicating its potential as a lead compound for drug development .

The mechanism through which this compound exerts its biological effects is still being elucidated. Initial studies suggest that it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Picolinonitrile Core : This is achieved through the reaction of appropriate precursors under controlled conditions.
  • Introduction of Fluorine Substituents : Fluorination reactions are performed using reagents such as Selectfluor or other fluorinating agents.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Case Studies

Several case studies have investigated the biological activity of similar fluorinated compounds:

  • Anticancer Activity : A study evaluated various trifluoromethyl-substituted compounds against eight human cancer cell lines, revealing significant down-regulation of key oncogenes such as EGFR and KRAS in treated cells .
  • Antimicrobial Resistance : Another study focused on designing new derivatives to combat antibiotic resistance, demonstrating that modifications to the picolinonitrile structure can enhance antimicrobial properties while maintaining low toxicity profiles .

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2/c8-6-4(7(9,10)11)1-2-13-5(6)3-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMADNWTONBKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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